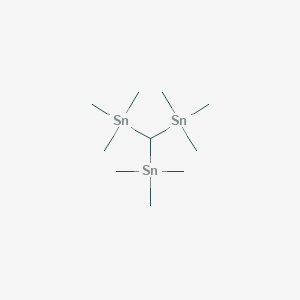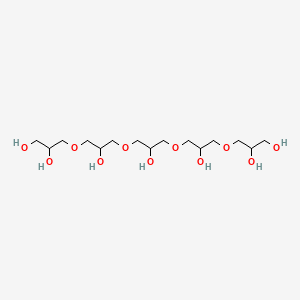
Einecs 257-282-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a polyol, which means it contains multiple hydroxyl groups. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
準備方法
Synthetic Routes and Reaction Conditions
Pentaglycerol can be synthesized through the polymerization of glycerol under specific conditions. The process involves heating glycerol in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to promote the formation of ether bonds between glycerol molecules. The reaction is typically carried out at elevated temperatures (around 200°C) to achieve the desired polymerization .
Industrial Production Methods
In industrial settings, pentaglycerol is produced using a similar polymerization process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, helps in achieving the desired quality of pentaglycerol .
化学反応の分析
Types of Reactions
Pentaglycerol undergoes various chemical reactions, including:
Oxidation: Pentaglycerol can be oxidized to form aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups in pentaglycerol can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives of pentaglycerol.
科学的研究の応用
Pentaglycerol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: Pentaglycerol is used in the formulation of biological buffers and as a stabilizer for enzymes and proteins.
Medicine: It is employed in the development of drug delivery systems and as an excipient in pharmaceutical formulations.
作用機序
The mechanism of action of pentaglycerol is primarily related to its polyol nature. The multiple hydroxyl groups allow it to form hydrogen bonds with other molecules, enhancing its solubility and stability. In biological systems, pentaglycerol can interact with proteins and enzymes, stabilizing their structure and function. It also acts as a humectant, retaining moisture and preventing dehydration .
類似化合物との比較
Similar Compounds
Glycerol: A simple polyol with three hydroxyl groups.
Sorbitol: A sugar alcohol with six hydroxyl groups.
Uniqueness of Pentaglycerol
Pentaglycerol is unique due to its higher number of hydroxyl groups compared to glycerol, sorbitol, and xylitol. This gives it superior binding and stabilizing properties, making it more effective in applications requiring strong hydrogen bonding and moisture retention .
特性
CAS番号 |
51555-31-8 |
|---|---|
分子式 |
C15H32O11 |
分子量 |
388.41 g/mol |
IUPAC名 |
3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H32O11/c16-1-11(18)3-23-5-13(20)7-25-9-15(22)10-26-8-14(21)6-24-4-12(19)2-17/h11-22H,1-10H2 |
InChIキー |
GJHUJABURIHIJO-UHFFFAOYSA-N |
正規SMILES |
C(C(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




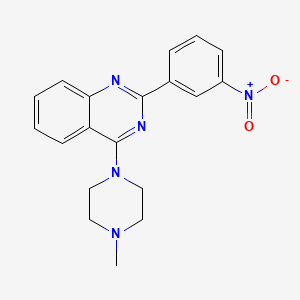

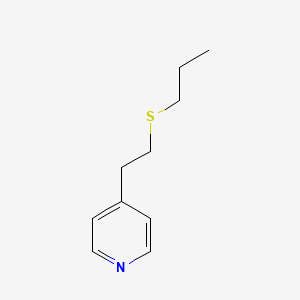
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)

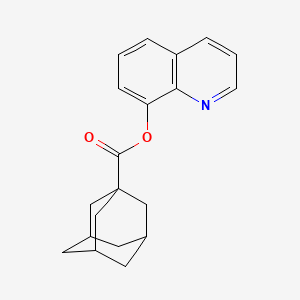
![1-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14161464.png)

![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)
![5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium](/img/structure/B14161473.png)

